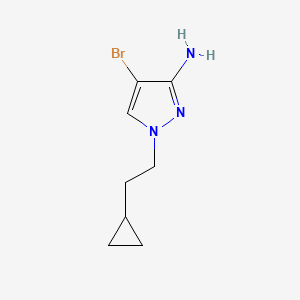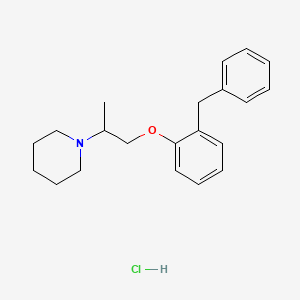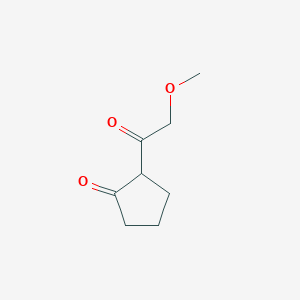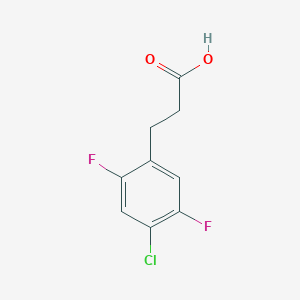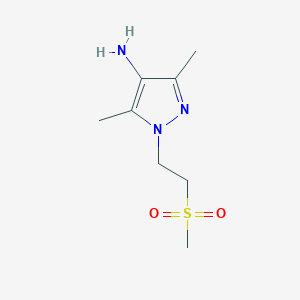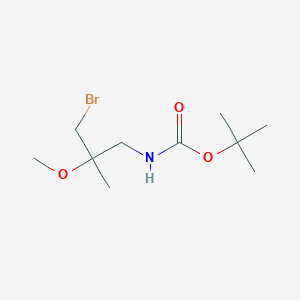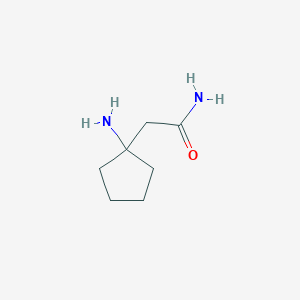
N-(2,2-dimethylpropyl)-3-fluoro-4-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-dimethylpropyl)-3-fluoro-4-methoxyaniline: is an organic compound that belongs to the class of anilines It features a fluorine atom and a methoxy group attached to the benzene ring, along with a 2,2-dimethylpropyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethylpropyl)-3-fluoro-4-methoxyaniline typically involves the reaction of 3-fluoro-4-methoxyaniline with 2,2-dimethylpropyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-(2,2-dimethylpropyl)-3-fluoro-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: N-(2,2-dimethylpropyl)-3-fluoro-4-methoxyaniline is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of fluorine and methoxy substituents on biological activity. It may also be used in the development of fluorescent probes for imaging applications.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure can be exploited to design molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(2,2-dimethylpropyl)-3-fluoro-4-methoxyaniline involves its interaction with specific molecular targets. The fluorine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.
Comparación Con Compuestos Similares
- N-(2,2-dimethylpropyl)-2,2-dimethyl-1-propanamine
- N-(2,2-dimethylpropyl)-2,2-dimethyl-1-propanamine
Comparison: Compared to similar compounds, N-(2,2-dimethylpropyl)-3-fluoro-4-methoxyaniline is unique due to the presence of both fluorine and methoxy groups on the benzene ring. These substituents can significantly alter the compound’s chemical and biological properties, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C12H18FNO |
|---|---|
Peso molecular |
211.28 g/mol |
Nombre IUPAC |
N-(2,2-dimethylpropyl)-3-fluoro-4-methoxyaniline |
InChI |
InChI=1S/C12H18FNO/c1-12(2,3)8-14-9-5-6-11(15-4)10(13)7-9/h5-7,14H,8H2,1-4H3 |
Clave InChI |
XXLCZVNTKJVHFX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CNC1=CC(=C(C=C1)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


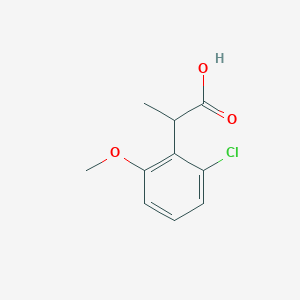

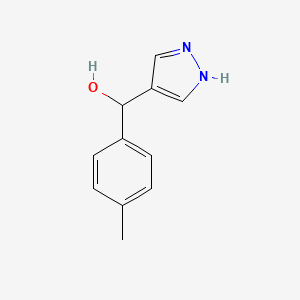

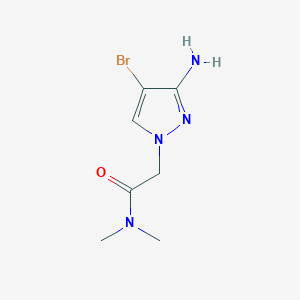
![4-chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13071606.png)
![tert-butyl (4aR,9bS)-8-bromo-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate](/img/structure/B13071609.png)
